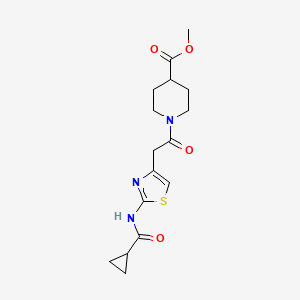![molecular formula C7H13NS B2392449 2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-thiazole CAS No. 250359-27-4](/img/structure/B2392449.png)
2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazole derivative that has been synthesized using various methods.
Applications De Recherche Scientifique
Chemical Synthesis
The compound has been used in the field of chemical synthesis. For instance, it has been involved in the base-induced dimerisation of (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one . This process is important in the creation of new compounds with potential applications in various fields.
Flavoring Agent
Sec-Butyl Ethyl Ether, a related compound, is a colorless, clear liquid flavoring agent with a floral, berry, woody odor which makes it great for citrus, tropical, and red fruit flavors . It has applications in frozen dairy, soft candy, baked goods, nonalcoholic beverages, puddings, and gelatins.
Propriétés
IUPAC Name |
2-[(2S)-butan-2-yl]-4,5-dihydro-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-3-6(2)7-8-4-5-9-7/h6H,3-5H2,1-2H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWWKXMIPYUIBW-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NCCS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C1=NCCS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the biological significance of 2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-thiazole (SBT)?
A: 2-[(1S)-1-Methylpropyl]-4,5-dihydro-1,3-thiazole, commonly known as (S)-2-sec-butyl-4,5-dihydrothiazole (SBT), is a vital pheromone component found in the urine of male house mice (Mus musculus). [, , ] It plays a crucial role in chemical communication, particularly in sexual signaling and mate recognition.
Q2: How does SBT influence female mice?
A: Research indicates that SBT, along with other male mouse urinary pheromones like (1R, 5S, 7R)-3,4-dehydro-exo-brevicomin (DHB) and 6-hydroxy-6-methyl-3-heptanone (HMH), can accelerate puberty onset in prepubertal female mice. [] Furthermore, peripubertal exposure to a mixture of these compounds can induce a preference for male odors in adulthood, highlighting the significant impact of these pheromones on female reproductive behavior. []
Q3: How does the genetic background of mice affect the presence of SBT?
A: Studies have shown that the relative abundance of SBT in mouse urine can vary depending on the genetic strain. [] Specifically, ICR and KM strains, which are genetically closer, exhibited more similarity in SBT levels compared to the C57BL/6 strain. [] This suggests a potential role of SBT in conveying information about genetic background.
Q4: Are there synthetic routes available for SBT?
A: Yes, asymmetric synthesis methods have been developed to produce enantiomerically pure (S)-2-sec-butyl-4,5-dihydrothiazole. [] This is crucial as the biological activity of pheromones can be highly stereospecific.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B2392366.png)


![3-(2-fluorobenzyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2392374.png)
![Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2392375.png)
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2392377.png)
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride](/img/structure/B2392378.png)
![5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392380.png)



![2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2392386.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2392388.png)
